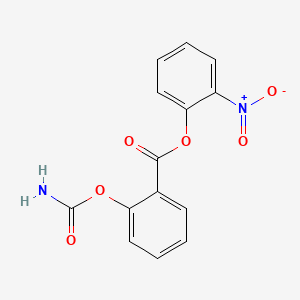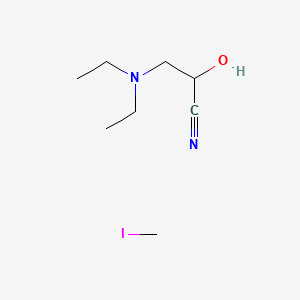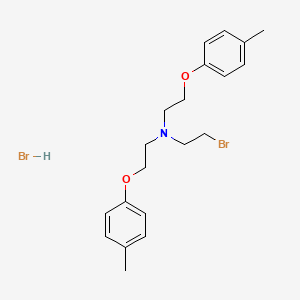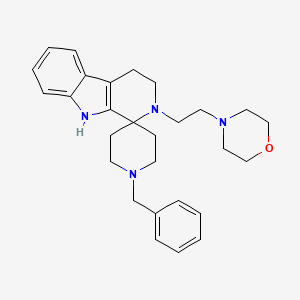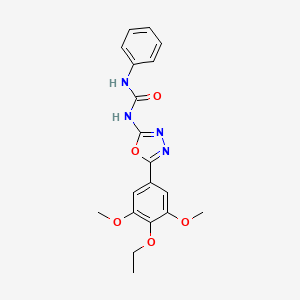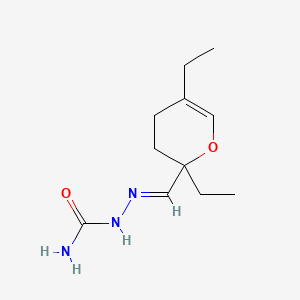
2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone is a heterocyclic compound that belongs to the class of pyrans
Preparation Methods
The synthesis of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone typically involves the reaction of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde with semicarbazide. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the semicarbazone derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone can be compared with other similar compounds such as:
2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde: The parent compound without the semicarbazone group.
3,4-Dihydro-2H-pyran-2-carboxaldehyde: A related compound with different substituents.
2,5-Dimethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde: A similar compound with methyl groups instead of ethyl groups. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
34300-45-3 |
|---|---|
Molecular Formula |
C11H19N3O2 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
[(E)-(2,5-diethyl-3,4-dihydropyran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C11H19N3O2/c1-3-9-5-6-11(4-2,16-7-9)8-13-14-10(12)15/h7-8H,3-6H2,1-2H3,(H3,12,14,15)/b13-8+ |
InChI Key |
ROGKAYRWRDBXAF-MDWZMJQESA-N |
Isomeric SMILES |
CCC1=COC(CC1)(CC)/C=N/NC(=O)N |
Canonical SMILES |
CCC1=COC(CC1)(CC)C=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



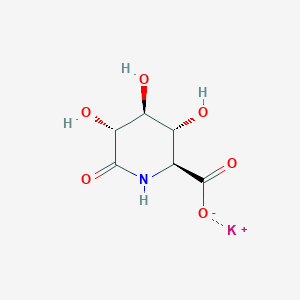

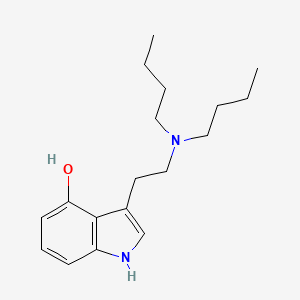

![4-[3-[4-chloro-3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol;oxalic acid](/img/structure/B15185354.png)
